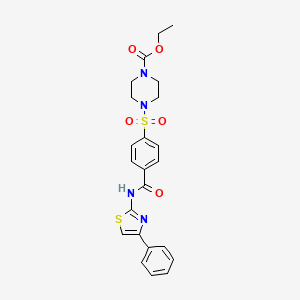

![molecular formula C15H19N5OS B2655629 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097917-91-2](/img/structure/B2655629.png)

2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

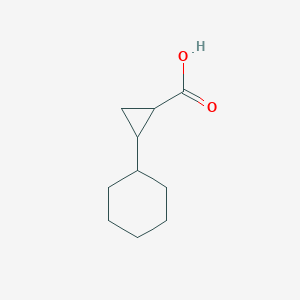

The compound is a complex organic molecule that includes a thiadiazole ring, a piperidine ring, and a cyclopenta[c]pyridazinone ring . Thiadiazole derivatives are known to exhibit various biological activities and are used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods including cyclization, alkylation, and reduction .Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions due to the presence of multiple rings and functional groups . The thiadiazole ring, for example, is known to exhibit electron-accepting properties .Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds including those with the 1,2,5-thiadiazol moiety have been synthesized, displaying significant biological activities. For example, compounds have been prepared showing in vivo analgesic and anti-inflammatory activities. These compounds have been characterized using spectroscopy and liquid chromatography–mass spectrometry, highlighting the versatile synthetic routes and potential for creating bioactive molecules (Demchenko et al., 2015).

Antimicrobial and Antitumor Evaluation

Research into N-substituted-2-amino-1,3,4-thiadiazoles has demonstrated promising results in terms of cytotoxicity and antioxidant activities. These studies indicate the potential for the development of new therapeutic agents targeting cancer and oxidative stress-related conditions (Hamama et al., 2013).

Insecticidal Applications

Innovative heterocycles incorporating the thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests the potential for developing new agrochemicals to enhance crop protection strategies (Fadda et al., 2017).

Anticancer Activity

Compounds based on 1,3,4-thiadiazole/thiadiazine derivatives have been explored for their anticancer properties. Novel methods for synthesizing these derivatives have been developed, and preliminary screenings indicate potential efficacy in targeting various cancer cell lines, pointing towards new directions in anticancer drug development (Abdel-Rahman, 2006).

Chemical Process Development

There has been significant progress in the development of efficient synthesis processes for compounds with complex structures, including those related to the queried compound. Innovations in catalysis and stereoselective synthesis have been reported, enabling the scalable production of high-purity compounds for further pharmaceutical investigation (Kallemeyn et al., 2014).

Future Directions

properties

IUPAC Name |

2-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c21-15-8-12-2-1-3-13(12)17-20(15)10-11-4-6-19(7-5-11)14-9-16-22-18-14/h8-9,11H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQFFRIVZTKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

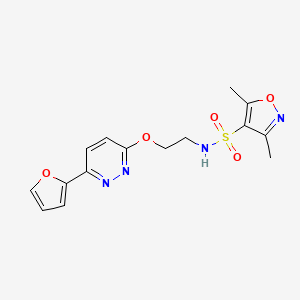

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)

![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)

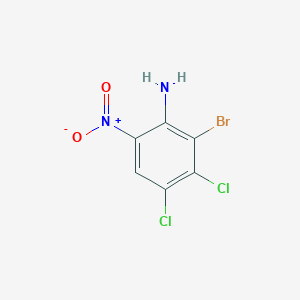

![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)

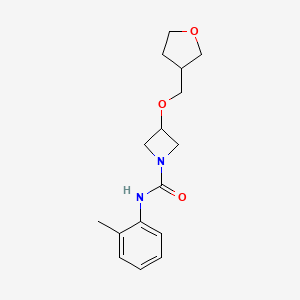

![Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate](/img/structure/B2655563.png)

![[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]hydrazine](/img/structure/B2655567.png)

![2-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2655569.png)